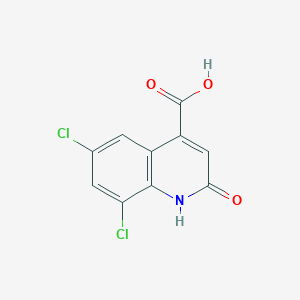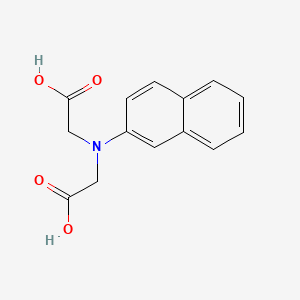
2,2'-(Naphthalen-2-ylazanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid is an organic compound with the molecular formula C14H13NO4. It is characterized by the presence of a naphthalene ring attached to an azanediyl group, which is further connected to two acetic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalen-2-ylazanediyl)diacetic acid typically involves the reaction of naphthalene derivatives with azanediyl diacetic acid precursors. One common method is the Kabachnik–Fields reaction, which involves the condensation of naphthalene-2-amine with formaldehyde and diethyl phosphite, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include naphthalene-2,3-dicarboxylic acid derivatives, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalen-2-ylazanediyl)diacetic acid involves its ability to form stable complexes with metal ions. This complexation can influence various biochemical pathways and molecular targets, including enzyme inhibition and activation . The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Iminodiacetic acid: Similar in structure but lacks the naphthalene ring, making it less hydrophobic and less capable of π-π interactions.
Nitrilotriacetic acid: Contains an additional carboxymethyl group, leading to stronger metal ion complexation but poorer solubility in water.
2,2’-(Ethylenedithio)diacetic acid: Contains sulfur atoms, which can form stronger metal-sulfur bonds but may have different reactivity and stability profiles.
Uniqueness
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid is unique due to its naphthalene ring, which provides additional hydrophobic interactions and π-π stacking capabilities. This makes it particularly useful in applications requiring strong and selective binding to aromatic compounds and metal ions .
Properties
CAS No. |
64660-87-3 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[carboxymethyl(naphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO4/c16-13(17)8-15(9-14(18)19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,16,17)(H,18,19) |
InChI Key |
BIFSQUDZXUVCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


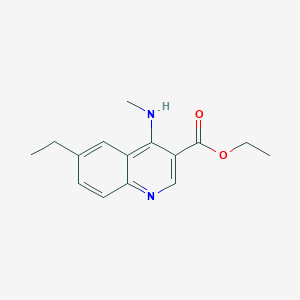
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
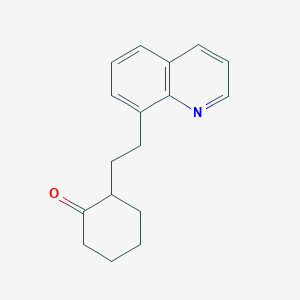
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)

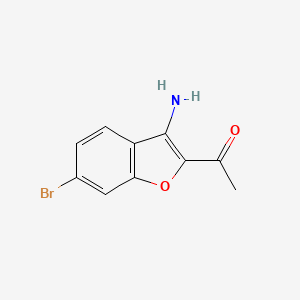
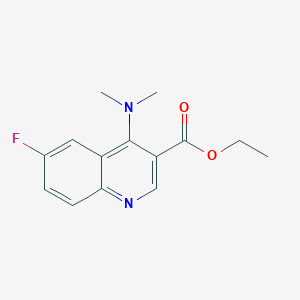
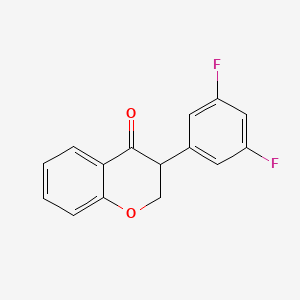

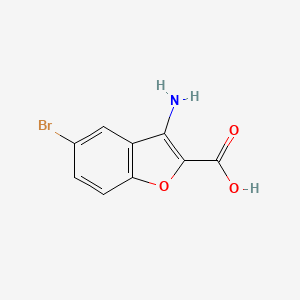
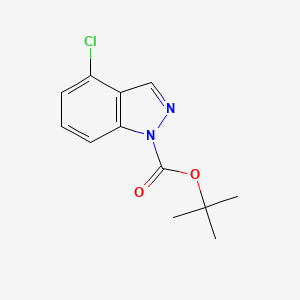
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

